2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Brand Name: Vulcanchem
CAS No.: 919120-45-9
VCID: VC16940293
InChI: InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3
SMILES:
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

CAS No.: 919120-45-9

Cat. No.: VC16940293

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole - 919120-45-9

Specification

CAS No. 919120-45-9
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole
Standard InChI InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3
Standard InChI Key NDMJXDNSSNTTCR-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC2=C(C1)C3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . Key identifiers include:

  • InChIKey: NDMJXDNSSNTTCR-UHFFFAOYSA-N

  • SMILES: CCN1CCCC2=C(C1)C3=CC=CC=C3N2

  • PubChem CID: 71425519

The molecule consists of a seven-membered azepine ring fused to an indole moiety, with an ethyl substituent at position 2. The azepine ring exists in a partially saturated conformation, contributing to its structural flexibility .

Crystallographic and Conformational Analysis

X-ray diffraction studies of derivatives, such as dimethyl 4-ethyl-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2-carboxylate, reveal that the azepine ring adopts a chair–boat conformation in the solid state. Key bond lengths include:

  • C2=C3: 1.361 Å (indicative of conjugation within the enamine fragment)

  • C3–N4: 1.401 Å

The interplanar angle between the carboxylate substituents in related compounds is 59.74°, reflecting steric constraints .

Synthesis and Reaction Pathways

Ring-Expansion Methodology

The compound serves as a critical intermediate in synthesizing nine-membered azoninoindoles via ring-expansion reactions. A representative protocol involves:

  • Reacting 2-ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (1 mmol) with dimethyl acetylenedicarboxylate (1.2 mmol) in methanol at room temperature .

  • Stirring for 2 hours, followed by solvent removal and chromatographic purification (ethyl acetate:hexane).

This reaction yields two products:

  • Azoninoindole (I): 23% yield, characterized by NMR and X-ray crystallography .

  • 3-Methoxymethylindole (II): Byproduct from competing pathways.

Table 1: Synthesis Conditions and Outcomes

ParameterValue
Reactant Ratio1:1.2 (azepine:acetylene)
SolventMethanol
Reaction Time2 hours
Key Product Yield23% (azoninoindole)

Pharmacological Activity

Cholinesterase Inhibition

Derivatives of 2-ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values of 33.1 µM and 89.1 µM, respectively . These activities suggest potential in treating neurodegenerative disorders like Alzheimer’s disease, where cholinesterase inhibitors are first-line therapeutics.

Structural-Activity Relationships (SAR)

  • Ethyl Substituent: Enhances lipid solubility, improving blood-brain barrier penetration.

  • Azonine Ring Expansion: Increases conformational flexibility, optimizing enzyme active-site interactions .

Applications in Drug Discovery

Anti-Alzheimer’s Candidates

The compound’s derivatives are prioritized for multi-target drug design due to their dual AChE/BChE inhibition. Comparative studies with donepezil (a clinical AChE inhibitor) highlight their moderate potency but unique scaffold, minimizing off-target effects .

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